Product packaging for 3-(1-aminoethyl)phenol hydrochloride(Cat. No.:CAS No. 1181458-80-9)

3-(1-aminoethyl)phenol hydrochloride

Cat. No.: B6143937
CAS No.: 1181458-80-9
M. Wt: 173.64 g/mol
InChI Key: INBKHDKLDOGKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories of Synthetic Organic Chemistry in Amino Alcohol Synthesis

The synthesis of enantiomerically pure amino alcohols has evolved significantly over the decades. Early strategies frequently relied on the "chiral pool," utilizing naturally occurring chiral molecules like amino acids as starting materials. diva-portal.orgrsc.org For example, L-valinol, derived from the reduction of L-valine, served as a precursor for early β-aminophosphine ligands. rsc.org While effective, this approach is inherently limited by the availability and structural diversity of the starting materials. diva-portal.org

To overcome these limitations, chemists developed new asymmetric methods. A major advancement was the stereoselective ring-opening of epoxides with amines, a versatile and direct route to β-amino alcohols. researchgate.net This method's efficiency, however, often depends on reaction conditions and the nature of the catalyst. researchgate.net Another key development was the Sharpless asymmetric aminohydroxylation of alkenes, which provided a more direct approach to synthesizing these chiral compounds. diva-portal.org

More recently, the field has shifted towards more efficient and sustainable catalytic processes. These include advancements in transition-metal catalysis for reactions like asymmetric hydrogenation and the Mannich reaction. rsc.org Concurrently, biocatalysis has emerged as a powerful tool. The use of engineered enzymes, such as transaminases and amine dehydrogenases (AmDHs), allows for the synthesis of chiral amino alcohols from keto acids or α-hydroxy ketones with high enantioselectivity under mild conditions. nih.govfrontiersin.orgmdpi.com These biocatalytic methods often offer higher yields and fewer byproducts compared to traditional chemical routes.

Theoretical Underpinnings of Structure-Reactivity Relationships in Chiral Amine-Phenol Systems

Electronic Effects:

Aromatic System: The phenol (B47542) ring provides a scaffold for π-π stacking interactions and is susceptible to electrophilic aromatic substitution reactions.

Hydroxyl Group: This group is a hydrogen bond donor, enhancing solubility in polar solvents. It can also be oxidized to form quinones.

Amino Group: The primary amine is nucleophilic and can participate in reactions such as condensation and Schiff base formation. Its basicity is a key factor in its reactivity and interactions with biological targets.

Stereochemistry and Conformation:

Chiral Center: The stereogenic carbon in the aminoethyl side chain is the most critical feature, dictating stereoselective interactions with other chiral molecules, such as enzymes or receptors. smolecule.com The specific (R) or (S) configuration determines the biological and chemical activity.

Molecular Geometry: The spatial arrangement of the functional groups influences the approach of reactants. numberanalytics.com Steric hindrance, caused by the bulk of substituents near the reaction center, can significantly affect reaction rates and pathways. numberanalytics.com

The reactivity can be further analyzed using molecular orbital theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of how the molecule interacts with electrophiles and nucleophiles. numberanalytics.com A smaller HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com

Contemporary Challenges and Opportunities in the Academic Investigation of Complex Synthetic Intermediates

A significant hurdle in developing new synthetic methods is the characterization of reactive intermediates. nih.gov These transient species, such as glycosyl cations or ortho-iminoquinone methides, are often too unstable to be studied by conventional techniques like NMR, making it difficult to fully elucidate reaction mechanisms. nih.govmdpi.com

Despite these challenges, new technologies are creating powerful opportunities for advancement:

Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters like temperature and pressure, which can improve yields, safety, and scalability, especially for industrial production. acs.org

Advanced Catalysis: The development of novel catalysts, including biocatalysts (engineered enzymes), organocatalysts, and metal-based systems, enables more efficient and selective transformations under milder conditions. nih.govrsc.orgmdpi.com Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for building molecular complexity. nih.gov

Computational Chemistry: Theoretical modeling and computational analysis provide deeper insights into reaction mechanisms and structure-reactivity relationships. frontiersin.orgacs.org This can help in predicting the outcomes of reactions and in the rational design of new catalysts and synthetic routes.

These advancements are not only solving long-standing synthetic problems but are also expanding the accessible chemical space, enabling the creation of novel molecular structures for various applications. acs.org

Data Tables

Table 1: Physicochemical Properties of 3-(1-aminoethyl)phenol (B1280079) and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
IUPAC Name 3-(1-aminoethyl)phenol3-(1-aminoethyl)phenol hydrochloride nih.govsigmaaldrich.com
(R)-IUPAC Name 3-[(1R)-1-aminoethyl]phenol3-[(1R)-1-aminoethyl]phenol hydrochloride sigmaaldrich.com
CAS Number 63720-38-71181458-80-9 nih.govsigmaaldrich.com
(R)-CAS Number 518060-42-9856563-08-1 smolecule.com
Molecular Formula C₈H₁₁NOC₈H₁₂ClNO smolecule.comnih.gov
Molecular Weight 137.18 g/mol 173.64 g/mol smolecule.comnih.gov
Physical Form -Solid / Powder sigmaaldrich.comsigmaaldrich.com

Table 2: Key Synthetic Approaches for Chiral Amino Alcohols

Synthetic MethodDescriptionKey FeaturesReference(s)
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules (e.g., amino acids) as starting materials.Limited by the availability and structure of natural precursors. diva-portal.orgrsc.org
Reductive Amination Conversion of a ketone (e.g., 3-hydroxyacetophenone) to an amine using reducing agents.A direct and common method. Asymmetric versions use chiral catalysts. smolecule.com
Ring-Opening of Epoxides Aminolysis of epoxides to produce β-amino alcohols.High regioselectivity can be achieved; reaction conditions are critical. researchgate.net
Biocatalysis Use of enzymes (e.g., transaminases, amine dehydrogenases) to catalyze the formation of the chiral center.High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. nih.govfrontiersin.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNO B6143937 3-(1-aminoethyl)phenol hydrochloride CAS No. 1181458-80-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-aminoethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBKHDKLDOGKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648991
Record name 3-(1-Aminoethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856563-08-1, 123982-81-0
Record name 3-(1-Aminoethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Aminoethyl)phenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 1 Aminoethyl Phenol Hydrochloride and Its Analogs

Enantioselective Synthetic Routes to Access Chiral Stereoisomers of Phenolic Aminoethyl Derivatives

Achieving high enantiomeric purity in chiral amines like 3-(1-aminoethyl)phenol (B1280079) is essential. The primary precursor, 3-hydroxyacetophenone, is prochiral, and its conversion into a chiral amine requires methods that can effectively differentiate between its two enantiotopic faces. Three principal strategies have emerged as powerful tools for this purpose: asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries.

Biocatalytic Strategies for Enantioselective Transformation (e.g., engineered transaminases for high enantiomeric excess)

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. diva-portal.org For the synthesis of chiral amines, amine transaminases (ATAs or TAs) are particularly powerful catalysts. diva-portal.orggoogle.comwipo.int These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone acceptor, such as 3'-hydroxyacetophenone (B363920), to produce a chiral amine. google.commdpi.com

The key advantages of using transaminases are their typically excellent enantioselectivity, often yielding products with very high enantiomeric excess (ee), and their operation under mild, environmentally benign aqueous conditions. mdpi.com Natural transaminases may not always possess the desired substrate scope or stability for industrial applications. However, modern protein engineering techniques have enabled the development of engineered transaminase polypeptides with improved properties. google.comwipo.int Through directed evolution and rational design, scientists can create mutant enzymes with enhanced activity towards specific, non-natural substrates like 3'-hydroxyacetophenone, improved stability, and tolerance to process conditions. diva-portal.org Patents describe engineered transaminase polypeptides capable of converting 3'-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high percentage conversion and in significant enantiomeric excess. google.comwipo.int

EnzymeSubstrateProductKey AdvantageRef.
Engineered (S)-Transaminase3'-Hydroxyacetophenone(S)-3-(1-aminoethyl)phenolHigh enantiomeric excess and % conversion google.comwipo.int
ω-TransaminasesProchiral KetonesChiral AminesExcellent enantioselectivity, mild conditions mdpi.com

Diastereoselective Synthesis through Chiral Auxiliary Control

This classical strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the substrate. numberanalytics.comwikipedia.org The auxiliary creates a chiral environment that directs subsequent reactions to occur on a specific face of the molecule, resulting in a diastereomeric product. numberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of phenolic aminoethyl derivatives, a chiral auxiliary could be attached to the amine precursor. For example, amides derived from pseudoephenamine have been shown to be highly effective in controlling the stereochemistry of alkylation reactions. nih.gov Evans' oxazolidinone auxiliaries are another widely used class. wikipedia.orgresearchgate.net An N-acylated oxazolidinone derived from an amino acid can be enolized and reacted with an electrophile; the steric bulk of the auxiliary directs the electrophile to one face, leading to high diastereoselectivity. wikipedia.org In the context of 3-(1-aminoethyl)phenol, one could envision a strategy where a chiral auxiliary attached to a glycine (B1666218) derivative is alkylated to introduce the 3-hydroxyphenyl moiety, thereby setting the chiral center. The high propensity of many auxiliary-derived amides to be crystalline solids can also facilitate purification through crystallization. nih.gov

Chiral AuxiliaryApplicationMechanismRef.
PseudoephenamineAsymmetric AlkylationForms diastereomeric amide enolates nih.gov
Oxazolidinones (Evans')Asymmetric Aldol (B89426), AlkylationSteric hindrance directs incoming electrophiles wikipedia.orgresearchgate.net
CamphorsultamMichael Additions, Claisen RearrangementsInduces facial bias in reactions wikipedia.org

Regioselective and Chemoselective Functionalization Techniques for Phenol (B47542) and Amine Moieties

Molecules like 3-(1-aminoethyl)phenol contain multiple reactive sites: the aromatic ring, the phenolic hydroxyl group, and the primary amine. Selective functionalization of one site without affecting the others is a significant challenge that requires sophisticated synthetic methods.

Directed Aromatic Functionalization Strategies

Directly functionalizing the C-H bonds of the phenol ring is a highly atom- and step-economical way to increase molecular complexity. rsc.orgacs.org The inherent directing ability of the hydroxyl group typically favors electrophilic substitution at the ortho and para positions. However, modern catalytic methods allow for more diverse and controlled regioselectivity. nih.govnih.gov

The free phenolic hydroxyl group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. acs.orgnih.gov This approach avoids the need for installing and later removing a separate directing group. Methodologies have been developed for the ortho-, meta-, and para-selective C-H functionalization of unprotected phenols. nih.gov For instance, certain catalytic systems can direct amination, olefination, or acylation to the ortho position of the phenol. acs.org While ortho-functionalization is more common, strategies for meta- and para-selective reactions are also emerging, providing access to a wider range of substituted phenolic analogs. nih.gov For example, a Brønsted acid-catalyzed aminomethylation of free phenols has been shown to be highly ortho-selective. nih.gov

Reaction TypeSelectivityCatalyst/ReagentAdvantageRef.
C-H AminomethylationOrthoBrønsted AcidFunctionalization of free phenol nih.gov
C-H AminationOrthoSilver CarbonateSite-selective modification acs.org
C-H FunctionalizationOrtho, Meta, ParaVarious Transition MetalsAccess to diverse isomers nih.gov
C-H BorylationRegiocontrolledIridium catalystCreates versatile building blocks nih.gov

Selective Protection and Deprotection Methodologies in Polyfunctional Molecules

To achieve chemoselectivity in molecules with both phenol and amine groups, a common strategy is to temporarily block one functional group with a "protecting group" while reacting the other. organic-chemistry.orgcem.com The choice of protecting group is crucial; it must be stable to the reaction conditions and be removable later without affecting the rest of the molecule. organic-chemistry.org

The relative nucleophilicity of the amine and the phenolic hydroxyl group can be exploited for selective protection. Generally, the amine is more nucleophilic than the phenol, allowing for selective N-protection. For instance, in aminophenols, the nitrogen atom is preferentially protected over the oxygen atom when using reagents like trityl chloride (TrCl). mdpi.org

An "orthogonal" protection strategy is particularly powerful for complex molecules. This involves using multiple protecting groups that can be removed under different, non-interfering conditions. wikipedia.org For example, the amine in 3-(1-aminoethyl)phenol could be protected as a tert-butyloxycarbonyl (Boc) group, which is cleaved with acid, while the phenol is protected as a benzyl (B1604629) (Bn) ether, which is removed by hydrogenolysis. This allows for selective modification of the phenol (e.g., through lithiation and reaction with an electrophile) while the amine is protected, and vice-versa. wikipedia.org

Protecting GroupFunctional Group ProtectedDeprotection ConditionKey FeatureRef.
Boc (tert-butyloxycarbonyl)AmineAcid (e.g., TFA)Orthogonal to benzyl ethers organic-chemistry.org
Fmoc (Fluorenylmethyloxycarbonyl)AmineBase (e.g., Piperidine)Orthogonal to Boc and acid-labile groups wikipedia.org
Bn (Benzyl)Phenol/AlcoholHydrogenolysis (H₂, Pd/C)Orthogonal to Boc wikipedia.org
Trt (Trityl)Amine (preferred over phenol)Mild AcidSelective for amines in aminophenols mdpi.org
Silyl Ethers (e.g., TBDMS)Phenol/AlcoholFluoride ion (e.g., TBAF)Tunable stability acs.org

Sustainable and Green Chemistry Principles Applied to the Synthesis of Amino Phenols

The application of green chemistry principles to the synthesis of aminophenols, including 3-(1-aminoethyl)phenol hydrochloride, aims to reduce the environmental impact of chemical processes. This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste.

Development of Atom-Economical and Solvent-Minimizing Processes

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.comnumberanalytics.com High atom economy reactions are inherently less wasteful. rsc.org Addition reactions, for example, are considered highly atom-economical as they combine reactants to form a single, larger product with no byproducts. jocpr.com

In the context of synthesizing aminophenols, catalytic hydrogenation represents a significant step towards greater atom economy compared to older methods like iron-acid reduction. arxiv.org Catalytic hydrogenation of nitroaromatics, for instance, is a widely used industrial process for producing aminophenols. researchgate.net The use of catalysts allows for reactions to proceed under milder conditions and with higher selectivity, which contributes to a more sustainable process. numberanalytics.com

Solvent choice is another critical factor. The ideal green solvent is non-toxic, renewable, and easily recycled. Research has explored the use of alternative solvent systems to minimize waste and environmental harm. For example, the use of supercritical CO2 and water as a reaction medium for the hydrogenation of nitrobenzene (B124822) to p-aminophenol has been shown to be an effective and environmentally benign approach. researchgate.net This system can eliminate the need for mineral acids, which are corrosive and produce significant salt waste during neutralization. acs.orgciac.jl.cn

Reaction TypeKey Features for Atom Economy & Solvent MinimizationReference
Catalytic HydrogenationHigh efficiency, potential for recyclable catalysts, use of greener solvents like water or supercritical fluids. arxiv.orgresearchgate.net
Addition ReactionsAll reactant atoms are incorporated into the product, minimizing waste. jocpr.com
BiocatalysisUse of enzymes in aqueous media, reducing the need for organic solvents and often leading to high selectivity.

Exploration of Renewable Feedstocks and Waste Reduction Strategies

The shift from petrochemical-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. rsc.org Lignocellulosic biomass, for instance, is an abundant and renewable source of aromatic compounds that can be converted into valuable chemicals, including phenols. digitellinc.com Hydroquinone, which can be derived from the lignin (B12514952) component of biomass, is a promising starting material for the synthesis of 4-aminophenol. digitellinc.com This approach offers a more sustainable alternative to traditional syntheses that rely on petrochemicals like benzene. digitellinc.com

Renewable FeedstockPotential Application in Aminophenol SynthesisReference
LigninSource of phenol and other aromatic building blocks. digitellinc.com
Furanics (from carbohydrates)Can be converted to functionalized phenol derivatives. nih.gov

Novel Reaction Discovery and Optimization for Efficient Synthesis of Aminoethylphenol Scaffolds

The discovery and optimization of new chemical reactions are crucial for developing more efficient and selective syntheses of complex molecules like this compound. This includes the development of novel catalytic systems and multicomponent reactions.

Recent research has focused on the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. researchgate.net This method allows for the direct incorporation of amino and hydroxyl groups into an aromatic ring in a single step, offering a more streamlined approach compared to traditional multi-step modifications of phenyl rings. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and ability to rapidly generate molecular diversity. chemicalpapers.com The development of novel Mannich-type MCRs, for example, has provided powerful tools for constructing complex heterocyclic scaffolds. nih.gov These types of reactions can be applied to create diverse libraries of compounds for drug discovery. researchgate.net

Biocatalysis, utilizing enzymes like transaminases, has emerged as a powerful and green method for the synthesis of chiral amines such as (R)-3-(1-aminoethyl)phenol. smolecule.com Engineered transaminases can convert prochiral ketones into the desired chiral amine with high enantiomeric excess, often in aqueous media and under mild conditions. smolecule.com

Optimization of existing reaction conditions is also a key area of research. For instance, in the catalytic hydrogenation of nitrobenzene to p-aminophenol, factors such as catalyst type, solvent, temperature, and pressure are carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts like aniline. epo.org

Synthetic StrategyDescriptionKey Advantages
Dehydrogenative AromatizationDirect formation of functionalized aminophenols from cyclic precursors. researchgate.netStep-economy, circumvents traditional arene functionalization. researchgate.net
Multicomponent ReactionsThree or more reactants combine in a single step to form a complex product. chemicalpapers.comnih.govHigh efficiency, rapid generation of molecular diversity. chemicalpapers.comnih.gov
Biocatalysis (e.g., Transaminases)Use of enzymes to catalyze stereoselective transformations. smolecule.comHigh enantioselectivity, mild reaction conditions, environmentally friendly. smolecule.com

Computational and Theoretical Chemistry Approaches in the Study of 3 1 Aminoethyl Phenol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. For 3-(1-aminoethyl)phenol (B1280079) hydrochloride, DFT can be applied to model various reactions it undergoes, such as oxidation of the phenolic group, reduction, or electrophilic aromatic substitution.

By mapping the potential energy surface for a proposed reaction, researchers can determine the activation energy barriers and reaction thermodynamics. For instance, a DFT study could model the reaction of 3-(1-aminoethyl)phenol with an electrophile. This would involve locating the transition state structure for the electrophilic attack on the aromatic ring and calculating the energy barrier for substitution at different positions (ortho, para, and meta to the existing substituents). Such calculations would reveal the most likely reaction pathway and product, providing a theoretical foundation for observed regioselectivity in synthetic procedures. DFT-based molecular dynamics (DFT-MD) can also be employed to simulate the behavior of the molecule in solution, offering insights into dynamic processes and solvent interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within chemical reactivity theory that focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals are crucial for predicting a molecule's reactivity. libretexts.org

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

The LUMO represents the lowest energy site for accepting electrons, indicating the molecule's susceptibility to act as an electrophile.

For 3-(1-aminoethyl)phenol hydrochloride, the HOMO is expected to have significant contributions from the electron-rich phenol (B47542) ring and the lone pair of the amino group, making these sites susceptible to electrophilic attack and oxidation. The LUMO is likely distributed over the aromatic ring, indicating where nucleophilic attack might occur under certain conditions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net DFT calculations are commonly used to determine the energies and shapes of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for 3-(1-aminoethyl)phenol
Orbital ParameterCalculated Value (eV)Significance
HOMO Energy-5.95Indicates electron-donating capability (nucleophilicity). Primarily localized on the phenol ring and amino group.
LUMO Energy-1.10Indicates electron-accepting capability (electrophilicity). Distributed across the aromatic system.
HOMO-LUMO Gap4.85Correlates with chemical stability and reactivity. A moderate gap suggests the molecule is stable but reactive under appropriate conditions.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular modeling and simulations are powerful tools for exploring these aspects.

This compound possesses several rotatable bonds and a stereocenter, leading to a complex potential energy surface with multiple possible conformations (spatial arrangements of atoms). Conformational analysis aims to identify the stable conformers and map their relative energies.

This process typically involves:

Conformational Search: Using algorithms (such as systematic rotation of bonds or stochastic methods like Monte Carlo simulations) to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each generated conformation to find the nearest local energy minimum using force fields or quantum chemical methods.

Energy Landscape Mapping: Plotting the energies of the stable conformers to visualize the energy landscape. The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase.

Understanding the preferred conformations is essential, as the spatial arrangement of the hydroxyl and amino groups can dictate intermolecular interactions, such as hydrogen bonding, which influences the compound's physical properties and its interactions with other molecules.

Since chemical and biological processes predominantly occur in solution, accounting for solvent effects is crucial for accurate computational modeling. rutgers.edu The hydrochloride salt form of the compound, in particular, suggests that its behavior in polar solvents is of high interest. Two primary approaches are used to model solvation. nih.gov

Implicit Solvent Models: These models treat the solvent as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). mdpi.com This approach approximates the average effect of the solvent, reducing computational cost significantly. It is well-suited for calculating solvation free energies and studying systems where specific solvent molecule interactions are not the primary focus. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. researchgate.net This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonds. nih.gov Molecular Dynamics (MD) simulations with explicit solvent can provide detailed information about the solvation shell structure and the dynamics of the solute and solvent molecules. nih.gov

The choice between models depends on the research question and available computational resources, with explicit models offering higher accuracy at a greater computational expense. nih.gov

Table 2: Comparison of Implicit and Explicit Solvent Models
FeatureImplicit Solvent ModelsExplicit Solvent Models
RepresentationSolvent as a continuous dielectric medium.Individual solvent molecules are included.
Computational CostLow to moderate.High.
AccuracyGood for average solvent effects and free energies.High; captures specific, short-range interactions.
Key ApplicationsScreening, reaction mechanism studies, pKa prediction.Detailed analysis of solvation structure, dynamics, hydrogen bonding networks.

Cheminformatics and Machine Learning for Structure-Reactivity and Structure-Property Relationship (SRR/SPR) Investigations

Cheminformatics and machine learning offer powerful data-driven approaches to predict the properties and activities of molecules. researchgate.net For this compound, these methods can be used to develop Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Property Relationship (QSPR) models.

This process involves:

Dataset Curation: Assembling a dataset of molecules structurally related to 3-(1-aminoethyl)phenol with known experimental data for a property of interest (e.g., reactivity in a specific reaction, solubility, pKa).

Descriptor Calculation: For each molecule in the dataset, a set of numerical features, or "molecular descriptors," are calculated. These descriptors encode structural, physicochemical, and electronic information.

Model Building: A machine learning algorithm (e.g., multiple linear regression, random forest, neural networks) is trained to find a mathematical relationship between the molecular descriptors and the target property.

Prediction: Once a robust model is built and validated, it can be used to predict the property for new molecules, such as this compound, by simply calculating its descriptors and feeding them into the model.

This approach can rapidly screen for properties that would otherwise require time-consuming experiments, accelerating the research and development process.

Table 3: Common Molecular Descriptors for QSPR/SRR Studies
Descriptor ClassExamplesInformation Encoded
Constitutional (1D)Molecular Weight, Atom Count, Bond CountBasic molecular composition.
Topological (2D)Wiener Index, Kier & Hall IndicesAtom connectivity and molecular branching.
Geometrical (3D)Molecular Surface Area, Molecular VolumeThree-dimensional size and shape.
Quantum-ChemicalHOMO/LUMO energies, Dipole Moment, Partial ChargesElectronic structure and charge distribution.

Table of Mentioned Compounds

Quantitative Structure-Reactivity Relationship (QSRR) Model Development

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools that correlate the chemical structure of a compound with its reactivity. These models are essential for predicting the behavior of molecules in various chemical processes, thereby reducing the need for extensive and time-consuming experimental work. In the context of amino phenol derivatives, QSRR can elucidate the influence of molecular features on their retention behavior in chromatographic systems and other reactive processes. nih.govresearchgate.net

The development of a QSRR model typically involves the following steps:

Data Set Selection: A diverse set of molecules with known reactivity data is chosen. For amino phenols, this could include a series of derivatives with varying substituents.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVR) and artificial neural networks (ANN), are used to build a mathematical relationship between the descriptors and the observed reactivity. nih.govmdpi.com

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

Recent studies have demonstrated the successful application of QSRR in predicting the chromatographic retention of various classes of compounds, including those structurally related to amino phenols. nih.govnih.gov For instance, QSRR models have been developed to predict the retention times of quinolone and sulfonamide antibacterial agents in high-performance liquid chromatography (HPLC). nih.gov These models often highlight the importance of descriptors such as molecular weight, hydrophobicity (logP), and various electronic and steric parameters in determining retention behavior.

Table 1: Key Molecular Descriptors in QSRR Models for Related Compounds

Descriptor TypeExamplesRelevance to Amino Phenol Reactivity
Constitutional Molecular Weight (MW), Number of Rings (nCIR)Influences overall size and mass, affecting diffusion and interaction strength. mdpi.com
Topological Wiener Index, Randić IndexDescribes molecular branching and connectivity, impacting steric hindrance.
Geometrical 3D-MoRSE Descriptors (e.g., Mor07u), Radial Distribution Functions (RDF)Encodes the 3D arrangement of atoms, crucial for shape-selective interactions. mdpi.com
Quantum-Chemical Dipole Moment, HOMO/LUMO EnergiesRelates to electronic properties, influencing reactivity in polar reactions and charge-transfer interactions.
Hydrophobicity clogPMeasures the lipophilicity of the molecule, a key factor in reversed-phase chromatography.

This table is generated based on findings from studies on related compound classes and general QSRR principles.

Predictive Algorithms for Synthetic Route Design and Optimization

Computational tools have revolutionized the way chemists design and optimize synthetic routes. Predictive algorithms, often powered by machine learning and artificial intelligence, can analyze vast databases of chemical reactions to propose novel and efficient pathways to a target molecule. numberanalytics.com These computer-aided synthesis design (CASD) tools can significantly accelerate the discovery and development of new chemical entities. numberanalytics.com

The core components of these predictive systems include:

Reaction Databases: Large repositories of known chemical reactions, such as Reaxys, provide the foundational knowledge for the algorithms. nih.gov

Retrosynthesis Prediction: Algorithms based on deep learning and graph theory can work backward from the target molecule to identify potential precursors and reaction steps. nih.gov

Reaction Outcome Prediction: Machine learning models can predict the likely products and yields of a given set of reactants and conditions, helping to avoid unfeasible reaction steps. numberanalytics.comchemrxiv.org

For a molecule like this compound, these algorithms can suggest various synthetic strategies. For example, a common route involves the reductive amination of 3-hydroxyacetophenone. smolecule.com Predictive algorithms could explore different reducing agents, catalysts, and reaction conditions to optimize the yield and enantioselectivity of this transformation. chemrxiv.org Furthermore, these tools can identify common intermediates, allowing for the cost-effective synthesis of multiple related compounds in a batch. arxiv.org

Table 2: Comparison of Synthetic Route Prediction Approaches

ApproachDescriptionKey TechnologiesAdvantages
Knowledge-Based Relies on manually encoded chemical reaction rules and expert knowledge.Expert Systems, Rule-Based EnginesHigh accuracy for well-established reaction types.
Data-Driven Automatically extracts reaction patterns from large datasets.Machine Learning, Deep Learning, Graph Convolutional NetworksCan discover novel and non-intuitive synthetic routes. nih.gov
Hybrid Models Combines rule-based approaches with machine learning for improved accuracy and scope.Neural-Symbolic ApproachesBalances the reliability of known chemistry with the discovery potential of AI. frontiersin.org

This table summarizes general approaches in the field of computer-aided synthesis design.

Theoretical Investigations of Intermolecular Interactions and Supramolecular Assembly Involving Amino Phenol Derivatives

The solid-state properties and solution behavior of amino phenol derivatives are governed by a complex interplay of intermolecular interactions. Theoretical and computational methods are invaluable for understanding and predicting how these molecules self-assemble into larger, ordered structures, known as supramolecular assemblies. chemrxiv.orgsemanticscholar.org

Key intermolecular interactions in amino phenol systems include:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups are excellent hydrogen bond donors and acceptors, leading to the formation of strong and directional interactions.

π-π Stacking: The aromatic phenol ring can engage in π-π stacking interactions with other aromatic systems. acs.org

Computational techniques used to study these phenomena include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to accurately calculate the geometries and energies of small molecular clusters, providing detailed information about the nature of intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, allowing for the study of the dynamics of self-assembly and the stability of supramolecular structures in different environments. chemrxiv.orgnih.gov

Non-Covalent Interaction (NCI) Analysis: This visualization tool helps to identify and characterize weak intermolecular interactions within a molecular system. chemrxiv.org

Studies on related phenolic compounds, such as resorcinarenes and pyrogallolarenes, have demonstrated their ability to form well-defined capsular structures through hydrogen bonding networks. semanticscholar.org Similarly, theoretical studies on phenol interacting with graphene have elucidated the role of π-π interactions in surface adsorption. nih.gov For this compound, these computational approaches can predict how the interplay of hydrogen bonding and π-stacking will influence its crystal packing and the formation of co-crystals or other supramolecular architectures. Understanding these interactions is crucial for controlling the physical properties of the solid form, such as solubility and stability.

Strategic Derivatization and Analog Design in Academic Research Focused on Aminoethylphenol Scaffolds

Design Principles for Structural Diversification of the Aminoethylphenol Core

The design of new molecules based on the aminoethylphenol scaffold is guided by principles that aim to systematically alter the compound's properties to enhance its theoretical biological activity, selectivity, and pharmacokinetic profile.

Isosteric and bioisosteric replacement is a cornerstone of medicinal chemistry used to fine-tune the physicochemical properties of a lead compound. nih.gov Bioisosteres are substituents or groups that possess similar physical or chemical properties, which produce broadly similar biological properties in a chemical compound. nih.gov In the context of the 3-(1-aminoethyl)phenol (B1280079) scaffold, this strategy can be applied to its three main components: the phenol (B47542) ring, the ethylamine (B1201723) side chain, and the amino group.

The primary goal of these modifications is to modulate properties such as size, shape, electronics, and lipophilicity, which in turn can influence binding affinity, selectivity, and metabolic stability. For instance, replacing the hydroxyl group on the phenol ring with other groups can alter its hydrogen bonding capacity and acidity.

Table 1: Illustrative Bioisosteric Replacements for the Hydroxyl Group of 3-(1-aminoethyl)phenol

Original GroupBioisosteric ReplacementPotential Change in Property
Phenolic -OH-NH2, -SH, -CH2OHAltered hydrogen bonding, acidity, and basicity
Phenolic -OH-F, -ClIncreased lipophilicity and metabolic stability
Phenolic -OH-COOH, -SO2NH2Introduction of acidic character and new interaction points

This table is illustrative and represents theoretical applications of bioisosterism.

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for identifying novel chemical entities with desired biological activities. nih.govchemrxiv.org

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. nih.govchemrxiv.org For the 3-(1-aminoethyl)phenol scaffold, one could envision using the phenol or the aminoethyl moiety as a starting fragment and exploring various substitutions to build a more complex molecule. This modular approach allows for the systematic exploration of chemical space around the core scaffold. nih.gov

Scaffold Hopping: This strategy aims to identify isofunctional molecular structures with different core scaffolds. nih.govchemrxiv.org Starting from the 3-(1-aminoethyl)phenol backbone, scaffold hopping could involve replacing the phenyl ring with other aromatic or heterocyclic systems or altering the connectivity of the side chain. nih.gov The goal is to retain the key pharmacophoric features responsible for theoretical activity while exploring novel chemical space, potentially leading to compounds with improved properties or novel intellectual property. nih.govmetabion.com Computational tools are often employed to design and evaluate potential new scaffolds. chemrxiv.org

Table 2: Theoretical Scaffold Hopping Concepts for the 3-(1-aminoethyl)phenol Core

Original ScaffoldHopped Scaffold ExampleRationale
Phenyl ringPyridine, Thiophene, FuranExploration of different aromatic systems and heteroatom interactions
PhenolIndole, BenzimidazoleIntroduction of fused ring systems for extended interactions
Ethylamine side chainPropylamine, ButylamineAltering the linker length and flexibility

This table presents theoretical examples of scaffold hopping and is for illustrative purposes.

Methodologies for Parallel and Combinatorial Synthesis of Analog Libraries

To efficiently explore the structural diversity designed in the previous step, high-throughput synthesis methodologies are employed to create libraries of analogs.

Solid-Phase Synthesis (SPS): In SPS, molecules are covalently bound to an insoluble polymer support, and reactions are carried out in a stepwise manner. osti.gov This technique simplifies purification, as excess reagents and by-products can be washed away. For the 3-(1-aminoethyl)phenol scaffold, the phenolic hydroxyl or the amino group could be anchored to a solid support, allowing for the subsequent diversification of other parts of the molecule. For example, a library of amides could be generated by reacting the resin-bound amine with a variety of carboxylic acids.

Solution-Phase Parallel Synthesis: This method involves the synthesis of compounds in solution, often in a spatially separated array format (e.g., in a 96-well plate). While it requires more complex purification strategies compared to SPS, it offers greater flexibility in reaction conditions and is not limited by the chemistry compatible with solid supports. This approach is well-suited for generating focused libraries of derivatives of 3-(1-aminoethyl)phenol.

Modular Synthesis: This strategy involves the assembly of molecules from pre-synthesized building blocks or modules. nd.edu This approach is highly efficient for creating libraries of compounds, as different modules can be combined to generate a wide range of structural diversity.

Click Chemistry: The concept of "click chemistry" refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. nd.edursc.org The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). metabion.comrsc.orglumiprobe.com To apply this to the 3-(1-aminoethyl)phenol scaffold, one could introduce an azide (B81097) or an alkyne functionality onto the core structure. This "clickable" handle can then be reacted with a library of complementary alkynes or azides to rapidly generate a diverse set of triazole-containing derivatives. metabion.comlumiprobe.com This method is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov

Table 3: Illustrative Application of Click Chemistry to the 3-(1-aminoethyl)phenol Scaffold

Functionalized ScaffoldReactantResulting Linkage
3-(1-Azidoethyl)phenolTerminal Alkyne Library1,2,3-Triazole
3-(1-Ethynyl)phenolOrganic Azide Library1,2,3-Triazole

This table illustrates the theoretical use of click chemistry for derivatization.

Stereochemical Impact on Theoretical Interactions and Reactivity Patterns of Derivatives

The 3-(1-aminoethyl)phenol molecule possesses a chiral center at the carbon atom of the ethylamine side chain, meaning it can exist as two enantiomers, (R)- and (S)-3-(1-aminoethyl)phenol. The specific three-dimensional arrangement of atoms (stereochemistry) is crucial as it can significantly influence how a molecule interacts with chiral biological targets like enzymes and receptors.

The differential interaction of enantiomers with a biological target can lead to one enantiomer being significantly more active, having a different type of activity, or being metabolized differently than the other. Therefore, controlling the stereochemistry during the synthesis of derivatives is of paramount importance.

Research in this area would focus on stereoselective synthesis methods to produce enantiomerically pure derivatives. The theoretical interactions of these pure enantiomers would then be studied using computational modeling techniques to understand the structural basis for any observed differences in biological activity. The reactivity of the functional groups in the chiral derivatives can also be influenced by the stereochemistry, which is a key consideration in the design of subsequent synthetic steps.

Computational Prediction of Enantiomeric and Diastereomeric Behavior

In the realm of chiral molecules, computational chemistry has emerged as a powerful tool for predicting the behavior of enantiomers and diastereomers, thereby guiding the design of new derivatives. By employing quantum chemical calculations, researchers can model the interactions between chiral molecules and their environment, such as a chiral stationary phase in chromatography or a biological receptor. These computational approaches can provide insights into the mechanisms of chiral recognition and help predict the elution order of enantiomers or the biological efficacy of different stereoisomers.

One of the key methodologies in this area is the use of density functional theory (DFT) to calculate the interaction energies between a chiral selector and the individual enantiomers of a chiral analyte. For instance, in a study exploring the chiral resolution mechanism of a chiral covalent organic framework (CCOF) used as a chromatographic stationary phase, researchers utilized the ORCA program to optimize the structures of the CCOF and several pairs of enantiomers. nih.gov Through molecular docking simulations using programs like AutoDock, the initial interaction configurations can be determined. nih.gov Subsequent energy calculations on these configurations can reveal the binding free energy for each enantiomer, with the difference in binding free energy correlating to the degree of chiral separation. nih.gov

Wave function analysis, facilitated by programs such as Multiwfn, can further elucidate the nature of the weak interactions responsible for chiral discrimination. These interactions can include hydrogen bonds, π-π stacking, and steric hindrance. Visualizing these interactions using software like Visual Molecular Dynamics (VMD) provides a clearer understanding of the chiral recognition process at the molecular level. nih.gov

While specific computational studies on 3-(1-aminoethyl)phenol hydrochloride derivatives are not extensively documented in publicly available literature, the principles from studies on other chiral amines can be directly applied. For example, a computational model could be constructed to predict the interaction of the (R)- and (S)-enantiomers of a 3-(1-aminoethyl)phenol derivative with a known chiral selector. The data generated from such a model would be invaluable for designing efficient enantioselective syntheses and separation methods.

Table 1: Illustrative Data from a Hypothetical Computational Study on a 3-(1-aminoethyl)phenol Derivative

Parameter(R)-Enantiomer Complex(S)-Enantiomer Complex
Binding Free Energy (kcal/mol)-7.5-6.8
Key Interacting Residues (Selector)Amino Acid X, Amino Acid YAmino Acid Y
Dominant Interaction TypeHydrogen Bond, π-π Stackingvan der Waals

This table is a hypothetical representation of data that could be generated from a computational study.

Theoretical Considerations for Chiral Recognition Phenomena in Derivatization

Chiral recognition is a fundamental phenomenon that governs the interaction between chiral molecules. In the context of derivatization, where a new chemical entity is formed, understanding the principles of chiral recognition is paramount for controlling the stereochemical outcome of the reaction. The derivatization of a chiral molecule like 3-(1-aminoethyl)phenol with a chiral reagent results in the formation of diastereomers, which, unlike enantiomers, have different physical and chemical properties. This difference can be exploited for separation and analysis.

The theoretical basis for chiral recognition often involves the "three-point interaction model," which posits that for a chiral selector to differentiate between two enantiomers, there must be at least three points of interaction, with at least one of these interactions being stereochemically dependent. These interactions can be attractive (e.g., hydrogen bonds, electrostatic interactions, π-π stacking) or repulsive (steric hindrance).

Research into chiral solvating agents (CSAs) for nuclear magnetic resonance (NMR) spectroscopy provides practical examples of these theoretical considerations. For instance, a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol has been shown to be an effective CSA for the enantiodiscrimination of N-3,5-dinitrobenzoyl amino acids. nih.govmdpi.com The interaction mechanism involves the formation of transient diastereomeric complexes between the chiral sensor and the enantiomers of the analyte. nih.govmdpi.com The different spatial arrangements of these complexes lead to distinct chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of the enantiomers. nih.govmdpi.com

In such systems, a robust correlation can be established between the relative positions of specific proton (¹H) and carbon-¹³ (¹³C) NMR resonances of the enantiomers in the presence of the chiral sensor. nih.govmdpi.com For example, the para and ortho protons of the N-3,5-dinitrobenzoyl moiety in one enantiomer may display higher frequency shifts compared to the other enantiomer. nih.govmdpi.com This consistent trend can be used to assign the absolute configuration of the amino acid derivatives. nih.govmdpi.com

The development of derivatization reagents for the discrimination of amine analytes by mass spectrometry also relies on these principles. Novel reagents can be designed to react with primary and secondary amines, generating characteristic fragment ions that allow for their differentiation. nih.gov When a chiral derivatizing agent is used, the resulting diastereomers can often be separated by chromatography and distinguished by their mass spectra.

The study of enantiomeric recognition of chiral binaphthol dimers towards α-phenylethylamine, a compound structurally related to 3-(1-aminoethyl)phenol, further illustrates these concepts. nih.gov Techniques such as ¹H NMR, UV-vis, and fluorescent titration are used to evaluate the enantiomeric recognition abilities of the chiral host. nih.gov Computer simulations of the host-guest complexes can then be used to describe the conformational changes that occur upon complexation, providing a molecular-level understanding of the recognition process. nih.gov

Role As a Precursor and Research Tool in Advanced Organic Synthesis and Methodology Development

Application in the Total Synthesis of Complex Organic Molecules

The structure of 3-(1-aminoethyl)phenol (B1280079) hydrochloride is particularly well-suited for the synthesis of heterocyclic systems, most notably isoquinoline (B145761) alkaloids, which form the backbone of many biologically active compounds. wikipedia.org Its role as a chiral precursor allows for the stereocontrolled synthesis of these complex targets.

In the strategic disassembly of a complex target molecule, a process known as retrosynthetic analysis, chemists look for key structural motifs that can be traced back to readily available starting materials. The 3-(1-aminoethyl)phenol scaffold presents several strategic advantages:

Chiral Center: The stereogenic carbon on the aminoethyl side chain is a critical feature. For a target molecule containing a 1-phenylethylamine (B125046) fragment, 3-(1-aminoethyl)phenol hydrochloride offers a direct route to installing the desired stereochemistry, avoiding the need for a separate, and often challenging, asymmetric synthesis or chiral resolution step later in the sequence. The (R) and (S) enantiomers serve as distinct starting points for enantiomerically pure targets. smolecule.combldpharm.com

Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is a versatile handle for synthetic transformations. It can act as a directing group in electrophilic aromatic substitution, typically activating the positions ortho and para to itself. quimicaorganica.org This directing effect is fundamental in cyclization reactions like the Pictet-Spengler synthesis to form tetrahydroisoquinolines. wikipedia.orgquimicaorganica.org Furthermore, the hydroxyl group can be used as a nucleophile in etherification reactions or be converted into other functional groups.

Primary Amine: The primary amino group is a potent nucleophile, readily participating in reactions to form amides, imines, or sulfonamides. nih.gov This functionality is central to building nitrogen-containing heterocycles. In classic reactions, it serves as the key nucleophile that initiates cyclization onto the aromatic ring or an external electrophile. wikipedia.org

A prime example of its application is in the retrosynthesis of isoquinolines. The isoquinoline core can be disconnected via the Bischler-Napieralski or Pictet-Spengler reactions, both of which utilize a phenethylamine (B48288) precursor. wikipedia.orgquimicaorganica.org this compound represents an activated and stereochemically defined version of this precursor.

FeatureRetrosynthetic ImplicationExample Reaction
Chiral Amine Source of stereochemistry for the target molecule.Asymmetric Synthesis
Phenolic -OH Directs cyclization, can be a synthetic handle.Pictet-Spengler Cyclization
Aromatic Ring Backbone for electrophilic substitution.Bischler-Napieralski Reaction

The unique structure of this compound allows for its incorporation into both convergent and divergent synthetic plans.

Convergent Synthesis: In a convergent approach, large fragments of a target molecule are synthesized independently and then joined together in the later stages. 3-(1-aminoethyl)phenol can be elaborated into a complex fragment containing the chiral amine and substituted phenol (B47542). This piece can then be coupled with another large, separately synthesized fragment. For instance, the amine could be protected and the phenol modified, while another part of the target molecule is constructed, with a final step involving a cross-coupling reaction or amide bond formation to unite the two parts. This strategy is often more efficient for complex targets, as it allows for the parallel construction of key components. researchgate.net

Divergent Synthesis: A divergent strategy begins with a common intermediate, which is then elaborated into a library of structurally related compounds. 3-(1-aminoethyl)phenol is an ideal starting point for such an approach. From this single chiral precursor, a multitude of derivatives can be generated by reacting either the amino group or the phenolic hydroxyl group. For example, the amine can be acylated with various acid chlorides to produce a family of amides, while the phenol can be alkylated with different electrophiles to create a series of ethers. This parallel synthesis approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Utilization in the Development of Novel Catalytic Systems and Reagents

The combination of a chiral amine and a phenolic hydroxyl group within the same molecule provides a powerful scaffold for the design of new catalysts and reagents for asymmetric synthesis.

The development of catalysts that can induce stereoselectivity in chemical reactions is a major goal of modern chemistry. The phenolic aminoethyl scaffold is an excellent platform for this purpose.

Chiral Ligands for Metal Catalysis: The nitrogen of the amine and the oxygen of the phenol can act as a bidentate ligand, coordinating to a metal center. nih.gov Because the ligand itself is chiral, it creates a chiral environment around the metal. When this metal-ligand complex catalyzes a reaction, it can preferentially generate one enantiomer of the product over the other. Ligands derived from similar amino alcohol and phenethylamine structures have been successfully used in a variety of metal-catalyzed processes, including asymmetric additions and reductions. nih.gov

Organocatalysts: Beyond metal catalysis, the functional groups on the 3-(1-aminoethyl)phenol scaffold can themselves act as catalytic sites. The amine is basic and nucleophilic, while the phenol is acidic. This combination of a Brønsted acid (phenol) and a Brønsted base (amine) in a single chiral molecule allows it to function as a bifunctional organocatalyst. Such catalysts can activate both the electrophile and the nucleophile in a reaction, often leading to high levels of stereocontrol. For example, they can be employed in reactions like aldol (B89426) or Michael additions.

The functional groups of this compound enable its participation in a range of metal-mediated and metal-catalyzed reactions. The phenolic hydroxyl groups can coordinate with metal ions to form stable metal-phenolic networks (MPNs). nih.gov This chelation can be used to create new materials or to deliver metal ions in a controlled manner. nih.gov

The amine group can be readily converted into an imine, which is a versatile substrate for numerous metal-mediated transformations. nih.gov Main-group and transition metals can mediate the addition of nucleophiles to the imine carbon, a fundamental C-C bond-forming reaction. nih.gov Furthermore, the entire scaffold can be incorporated into larger systems through metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, by first modifying the phenolic hydroxyl to a non-reactive group and potentially halogenating the aromatic ring.

Functional GroupType of Metal InteractionPotential Application
Phenolic -OH Chelation/CoordinationFormation of Metal-Phenolic Networks (MPNs), Catalyst Immobilization. nih.gov
Amine/-Imine Coordination, Substrate for AdditionAsymmetric Catalysis, Nucleophilic Additions. nih.gov
Aromatic Ring Substrate for Cross-CouplingSynthesis of Complex Arylated Structures.

Conceptual Frameworks for Leveraging Phenolic Amine Scaffolds in Chemical Innovation

The phenolic amine scaffold, exemplified by this compound, represents a "privileged structure" in chemical synthesis and medicinal chemistry. Its value lies in the combination of multiple chemical features that can be exploited for innovation.

A conceptual framework for leveraging this scaffold involves recognizing its inherent multifunctionality:

Stereochemical Information: The chiral center is a source of asymmetry, which is fundamental for creating enantioselective catalysts and biologically active molecules that interact specifically with chiral biological targets.

Orthogonal Reactivity: The amine and phenol groups have distinct reactivities. One can often be chemically modified while leaving the other intact, allowing for stepwise and controlled elaboration of the molecule. This "orthogonal" reactivity is key to building molecular complexity.

Supramolecular Interactions: The phenol provides a site for hydrogen bonding and π-π stacking, while the amine can also participate in hydrogen bonding and ionic interactions. nih.gov These non-covalent forces are crucial in the self-assembly of materials, molecular recognition, and catalyst-substrate binding.

Coordination Chemistry: The ability of the scaffold to act as a ligand for metal ions opens up possibilities in catalysis and materials science, leading to the development of novel hybrid organic-inorganic materials with unique electronic or magnetic properties. nih.gov

By viewing the 3-(1-aminoethyl)phenol scaffold not just as a static building block but as a dynamic platform integrating these four features, chemists can design novel synthetic strategies. This framework encourages the development of cascade reactions where multiple bonds are formed in a single operation, the design of smart materials that respond to stimuli, and the generation of new generations of highly efficient and selective catalysts.

Emerging Research Directions and Future Perspectives in Amino Phenol Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

The synthesis of complex molecules like 3-(1-aminoethyl)phenol (B1280079) hydrochloride is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are revolutionizing synthetic chemistry by offering novel solutions for route design and optimization. mdpi.com

The application of AI in chemical synthesis is a rapidly growing field, with companies and academic consortia actively developing and evaluating data-driven synthesis planning programs. nih.gov

Table 1: Potential AI/ML Applications in the Synthesis of 3-(1-aminoethyl)phenol hydrochloride

Application AreaAI/ML ToolFunctionPotential Benefit
Route Design Retrosynthesis Software (e.g., Synthia)Proposes novel disconnection pathways based on known reactions.Discovery of more efficient or cost-effective synthetic routes. nih.gov
Condition Optimization Machine Learning ModelsPredicts optimal temperature, solvent, and catalyst for a given transformation.Increased reaction yield, reduced byproducts, and faster process development. mdpi.com
Product Prediction Forward-Reaction PredictorsAnticipates major and minor products for a given set of reactants and conditions.Enhanced understanding of reaction outcomes and impurity profiles. nih.gov

Development of Novel Synthetic Methodologies Inspired by Biological Systems

Nature provides a blueprint for highly efficient and selective chemical synthesis. Researchers are increasingly drawing inspiration from biological systems to develop novel methodologies for constructing molecules like 3-(1-aminoethyl)phenol. Biocatalysis, which utilizes enzymes to perform chemical transformations, is at the forefront of this movement.

For the synthesis of the chiral amine moiety in 3-(1-aminoethyl)phenol, enzymes such as transaminases are particularly relevant. These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, offering a direct and highly enantioselective route to the desired (R)- or (S)-enantiomer. This bio-inspired approach often circumvents the need for chiral auxiliaries or resolution steps common in traditional chemical synthesis.

Furthermore, the imine (-N=CH-) group, which can be formed from aminophenol derivatives, is crucial in understanding the mechanism of transamination and racemization reactions in biological systems. nih.gov The study of such linkages provides insights that can be applied to the design of new synthetic reactions. For example, the synthesis of certain aminophenol derivatives can be achieved through the catalytic hydrogenation of nitrophenols, a process that mimics biological reduction pathways. nih.gov

Exploration of Green Chemistry Metrics and Life Cycle Assessment in Synthetic Routes

The principles of green chemistry are becoming integral to modern synthetic planning, with a focus on minimizing environmental impact. nih.gov The synthesis of this compound provides a case study for the application of various green metrics to evaluate and compare the "greenness" of different synthetic pathways. rsc.org

Several key metrics are used to quantify the sustainability of a chemical process. mdpi.com The Process Mass Intensity (PMI) is a widely used metric, particularly in the pharmaceutical industry, and is defined as the total mass of input materials (raw materials, solvents, reagents) used to produce a certain mass of the final product. nih.govmdpi.com A lower PMI indicates a more efficient and less wasteful process. Other important metrics include Atom Economy (AE) , which calculates the proportion of reactant atoms incorporated into the desired product, and Reaction Mass Efficiency (RME) , which provides a more comprehensive measure by including reaction yield and stoichiometry. nih.govrsc.org

For a hypothetical synthesis of an aminophenol, one could compare a traditional multi-step route with a more streamlined, modern approach (e.g., a direct amination or a biocatalytic route). By calculating and comparing the PMI, AE, and other metrics for each route, chemists can quantitatively assess which pathway is more environmentally benign. researchgate.net The goal is to design syntheses that use less toxic reagents, reduce solvent waste, and operate under milder conditions. nih.gov

Table 2: Green Chemistry Metrics for a Hypothetical Synthetic Route

MetricFormulaIdeal ValueSignificance for Amino Phenol (B47542) Synthesis
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100%100%Measures the intrinsic efficiency of the reaction's atom utilization. rsc.org
Process Mass Intensity (PMI) Total mass in process (kg) / Mass of product (kg)1 (approaching)Reflects total waste generated, including solvents and reagents. mdpi.com
Reaction Mass Efficiency (RME) Mass of product / Total mass of reactants100%Combines yield and atom economy to give a more realistic efficiency measure. nih.gov
E-Factor Total waste (kg) / Mass of product (kg)0Directly quantifies the amount of waste produced per unit of product. nih.gov

A life cycle assessment (LCA) would provide an even broader perspective, evaluating the environmental impacts associated with all stages of the product's life, from raw material extraction to final disposal.

Advancements in Computational Prediction of Chemical Reactivity and Selectivity

Computational chemistry has become a powerful tool for predicting the behavior of molecules and guiding experimental work. For this compound, quantum mechanical methods like Density Functional Theory (DFT) can provide deep insights into its reactivity and selectivity.

These computational models can be used to calculate the energies of transition states and intermediates for various potential reactions. nih.gov This allows chemists to predict which reaction pathways are most likely to occur and under what conditions. For example, in electrophilic aromatic substitution reactions on the phenol ring, calculations can predict whether substitution is more likely to occur at the ortho- or para-positions relative to the hydroxyl group.

Furthermore, computational methods can elucidate the factors that control selectivity. In the case of phenethyl phenyl ether, a related compound, computational analysis has been used to predict α/β-selectivities in pyrolysis reactions by analyzing the electronic structure of the transition states. nih.gov Similar approaches could be applied to 3-(1-aminoethyl)phenol to understand the reactivity of the C-H bonds on the ethyl group. These theoretical predictions can significantly reduce the amount of trial-and-error experimentation required to develop new synthetic methods.

Potential as a Model System for Studying Fundamental Organic Reaction Mechanisms

This compound is an excellent model system for investigating fundamental organic reaction mechanisms due to its combination of key functional groups. The presence of a chiral center at the benzylic position allows it to be used in studies of stereoselective and stereospecific reactions. Researchers can investigate how the stereochemistry of the starting material influences the stereochemical outcome of a reaction, providing valuable data for developing new asymmetric transformations.

The phenolic hydroxyl group and the primary amine are both common functional groups in organic chemistry, and their interplay within the same molecule offers a platform for studying intramolecular interactions and directing group effects. The phenol moiety can participate in a wide range of transformations, including O-arylation and oxidation reactions. mdpi.comorganic-chemistry.org The primary amine can undergo reactions like condensation and Schiff base formation. nih.gov

Studying the competitive reactivity of these different sites within the 3-(1-aminoethyl)phenol framework can provide a deeper understanding of selectivity in multifunctional compounds. Its derivatives are used as precursors for more complex molecules, and understanding their reaction mechanisms is critical for synthetic applications. smolecule.com The insights gained from studying this relatively simple molecule can be extrapolated to more complex systems found in medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for 3-(1-aminoethyl)phenol hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves reductive amination of a ketone precursor (e.g., 3-acetylphenol) with ammonium acetate or methylamine, followed by acidification with HCl to form the hydrochloride salt . Key factors include:

  • Temperature : Optimal yields are achieved at 50–70°C to balance reaction kinetics and byproduct formation .
  • pH control : Maintaining pH ~6–7 during amination minimizes undesired side reactions .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How is this compound characterized in terms of structural and chemical identity?

Standard analytical methods include:

  • NMR spectroscopy : 1H^1H-NMR (δ 1.4–1.6 ppm for methylene protons; δ 6.7–7.3 ppm for aromatic protons) confirms the aminoethyl and phenolic groups .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 186.1) verifies molecular weight .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. What are the primary research applications of this compound in academic settings?

  • Medicinal chemistry : As a building block for dopamine receptor ligands due to its phenolic and aminoethyl moieties .
  • Enzyme inhibition studies : Structural analogs exhibit activity against kinases (e.g., Rho-kinase) via competitive binding .
  • Fluorescent probe design : Derivatives with fluorinated aromatic rings are used in bioimaging .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining reproducibility?

  • Continuous flow reactors : Reduce reaction time and improve heat management compared to batch methods .
  • Catalyst screening : Palladium or nickel catalysts enhance reductive amination efficiency under mild conditions .
  • In-line analytics : Real-time UV/Vis monitoring detects intermediates and optimizes reaction quenching .

Q. What strategies mitigate instability issues during storage or experimental use?

  • Storage : Lyophilized powder stored at –20°C under argon prevents hygroscopic degradation .
  • Buffered solutions : Use phosphate buffer (pH 4–5) to avoid hydrolysis of the aminoethyl group .
  • Light sensitivity : Amber glassware or opaque containers prevent photodegradation of the phenolic ring .

Q. How does structural modification (e.g., fluorination, methylation) alter biological activity?

  • Fluorination : Adding a fluorine atom at the 5-position (as in 3-(1-aminoethyl)-5-fluorophenol) increases lipophilicity and blood-brain barrier penetration .
  • Amino group substitution : Dimethylamino analogs (e.g., 3-[(1S)-1-(dimethylamino)ethyl]phenol hydrochloride) show enhanced receptor binding affinity but reduced solubility .
  • Comparative SAR studies : Structural analogs with meta-substituted aromatic rings exhibit higher selectivity for adrenergic receptors than para-substituted variants .

Q. How can conflicting data on biological activity (e.g., IC50_{50}50​ variability) be resolved?

  • Assay standardization : Normalize protocols for pH, temperature, and cell line viability (e.g., NIH 3T3 vs. HEK293) .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes and reconcile discrepancies in reported IC50_{50} values .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients .
  • Error propagation : Use bootstrap resampling to quantify uncertainty in kinetic parameters .

Q. How are spectroscopic artifacts (e.g., solvent peaks) minimized in structural analysis?

  • Deuterated solvents : Use D2_2O or DMSO-d6_6 to avoid overlapping proton signals in NMR .
  • Background subtraction : Pre-run baselines in FTIR and Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.